(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)methanol
Description
Properties
Molecular Formula |
C14H14N2O2S2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
[2-[(4-methoxyphenyl)methylamino]thieno[2,3-d][1,3]thiazol-5-yl]methanol |
InChI |
InChI=1S/C14H14N2O2S2/c1-18-10-4-2-9(3-5-10)7-15-14-16-13-12(20-14)6-11(8-17)19-13/h2-6,17H,7-8H2,1H3,(H,15,16) |
InChI Key |
VBHPMLLAMMJOTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC3=C(S2)C=C(S3)CO |
Origin of Product |
United States |
Preparation Methods
The synthesis of (2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)methanol involves several steps. One common synthetic route includes the reaction of 4-methoxybenzylamine with thieno[2,3-D]thiazole-5-carbaldehyde under specific conditions . The reaction conditions typically involve the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Chemical Reactions Analysis
(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research indicates that thieno-thiazole derivatives exhibit significant anticancer properties. The specific compound discussed has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar thieno-thiazole compounds showed promising results against multiple cancer cell lines, suggesting that (2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)methanol could have similar effects .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Thieno-thiazole derivatives are known to possess antibacterial and antifungal properties, making them potential candidates for developing new antibiotics.
Research Findings : In vitro studies indicated that the compound effectively inhibited the growth of various bacterial strains, including resistant strains, highlighting its potential as a lead compound for antibiotic development .
Neuropharmacological Applications
Recent studies have explored the neuroprotective effects of thieno-thiazole derivatives. The compound may play a role in modulating neurotransmitter systems and protecting neuronal cells from oxidative stress.
Case Study : Research conducted on related compounds showed significant neuroprotective effects in animal models of neurodegenerative diseases, suggesting that (2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)methanol could be beneficial in treating conditions such as Alzheimer's disease .
Cosmetic and Dermatological Applications
The compound's properties may also extend to cosmetic formulations due to its potential skin benefits. Its antioxidant properties can be harnessed to develop products aimed at skin protection and anti-aging.
Research Insights : A study highlighted the formulation of topical products containing thieno-thiazole derivatives that demonstrated improved skin hydration and elasticity in clinical trials .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)methanol can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
The uniqueness of (2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)methanol lies in its specific substitution pattern and the presence of the methanol group, which may contribute to its distinct biological activities and chemical properties .
Biological Activity
The compound (2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)methanol, with the CAS number 1620076-03-0, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, enzyme inhibition, and other pharmacological effects.
- Molecular Formula : C₁₄H₁₄N₂O₂S₂
- Molecular Weight : 306.4 g/mol
- Structure : The compound features a thieno-thiazole core substituted with a methoxybenzyl amino group and a hydroxymethyl group.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. The structure-activity relationship (SAR) suggests that modifications to the thiazole ring can enhance cytotoxicity against various cancer cell lines.
- Mechanism of Action :
-
Case Studies :
- A study evaluated the cytotoxic effects of thiazole derivatives against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). Compounds with similar structural features to (2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)methanol showed IC₅₀ values ranging from 10 to 30 µM, indicating promising activity .
Enzyme Inhibition
Thiazole derivatives are known for their inhibitory effects on various enzymes:
-
Cholinesterase Inhibition :
- Thiazoles have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases such as Alzheimer's.
- The compound's structural characteristics suggest it may exhibit similar inhibitory activity, although specific data for this compound is limited. Comparative studies show that modifications can lead to significant differences in IC₅₀ values for AChE inhibition .
- Antimicrobial Activity :
Structure-Activity Relationship (SAR)
The biological activity of (2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)methanol can be influenced by:
- Substituents on the Thiazole Ring : Electron-donating groups like methoxy enhance activity.
- Hydroxymethyl Group : This functional group may play a role in increasing solubility and bioavailability.
Data Summary Table
Q & A
Q. What are the key synthetic pathways for constructing the thieno[2,3-d]thiazole core in this compound?
The thieno[2,3-d]thiazole scaffold can be synthesized via cyclization of thiosemicarbazides or thiol intermediates under reflux conditions. For example:
- Thiosemicarbazide cyclization : React 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate in ethanol under reflux to form a thiosemicarbazide intermediate, followed by intramolecular cyclization .
- Thiol-based assembly : Use sodium monochloroacetate in aqueous medium to functionalize a thiol intermediate, followed by acidification (e.g., ethanoic acid) to yield the thiazole ring .
- Key parameters : Solvent choice (ethanol, DMF), reaction time (4–6 hours), and molar ratios (1:1 to 1:1.2) are critical for yield optimization.
Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?
- 1H NMR : Identify protons on the 4-methoxybenzyl group (δ ~3.8 ppm for OCH₃, δ ~4.3 ppm for CH₂NH), the thieno[2,3-d]thiazole aromatic protons (δ ~6.5–8.0 ppm), and the methanol group (δ ~4.5–5.0 ppm, exchangeable with D₂O) .
- 13C NMR : Confirm the thiazole carbons (C=S at δ ~165–170 ppm) and the methoxy group (δ ~55 ppm) .
- IR : Detect N-H stretches (~3300 cm⁻¹ for secondary amines) and C-O-C vibrations (~1250 cm⁻¹ for methoxy groups) .
Q. What purification techniques are suitable for isolating this compound?
- Recrystallization : Use ethanol-DMF mixtures to remove unreacted starting materials .
- Column chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for polar derivatives .
- Acid-base extraction : Leverage the compound’s solubility in weak acids (e.g., dilute HCl) for separation from neutral byproducts .
Advanced Research Questions
Q. How do solvent polarity and catalyst choice influence the yield of the Mannich reaction in synthesizing the 4-methoxybenzylamino moiety?
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine, improving coupling efficiency with the thieno[2,3-d]thiazole core. Ethanol, while less polar, may reduce side reactions .
- Catalysts : Triethylamine or glacial acetic acid (5–10 drops) accelerates Schiff base formation between the amine and aldehyde intermediates .
- Data contradiction : reports higher yields with aqueous sodium monochloroacetate, while favors anhydrous ethanol. This suggests humidity-sensitive intermediates may require tailored conditions .
Q. What computational methods can predict the tautomeric equilibrium of the thieno[2,3-d]thiazole system?
- DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) to model thione-thiol tautomerism. Compare calculated IR frequencies with experimental data to validate dominant tautomers .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to assess how tautomerism affects binding affinity. For example, highlights thiazole derivatives’ anticancer activity via kinase inhibition .
Q. How can conflicting biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved for this compound?
- Dose-response assays : Perform MIC (Minimum Inhibitory Concentration) and IC₅₀ (cytotoxicity) tests in parallel. For example, notes that triazole-thiazole hybrids show antimicrobial activity at 10–50 µM but cytotoxicity above 100 µM .
- Target specificity profiling : Use kinome-wide screening to identify off-target effects. Similar compounds in exhibited selective inhibition of VEGFR-2 over other kinases .
Q. What strategies optimize regioselectivity during functionalization of the thieno[2,3-d]thiazole ring?
- Directing groups : Introduce electron-withdrawing groups (e.g., nitro) at C-5 to direct electrophilic substitution to C-2 .
- Microwave-assisted synthesis : demonstrates reduced reaction times (30 minutes vs. 4 hours) and improved regioselectivity for triazolo-thiadiazole derivatives under microwave conditions .
Methodological Tables
Q. Table 1. Comparative Synthesis Conditions
| Step | Method (Evidence) | Yield (%) | Key Parameters |
|---|---|---|---|
| Thiazole cyclization | Ethanol reflux | 65–75 | 70 mmol substrate, 4 h |
| Mannich reaction | Glacial AcOH | 50–60 | 0.001 mol, 4 h reflux |
| Microwave functionalization | DMF, 100°C | 85 | 30 min, 300 W |
Q. Table 2. Spectral Benchmarks
| Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| 4-Methoxybenzyl | 3.8 (OCH₃) | 55 (OCH₃) | 1250 (C-O-C) |
| Thieno[2,3-d]thiazole | 7.2–8.0 (Ar-H) | 165 (C=S) | 3300 (N-H) |
| Methanol (-CH₂OH) | 4.5–5.0 | 60–65 | 3400 (O-H) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
